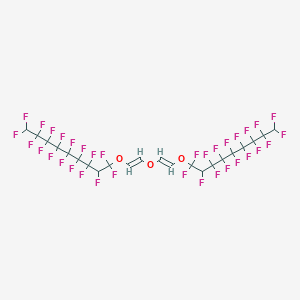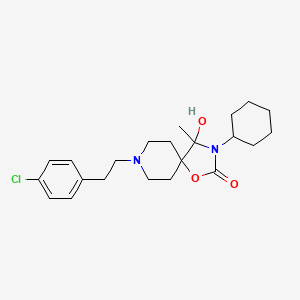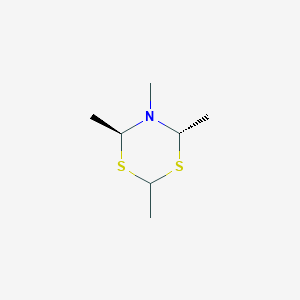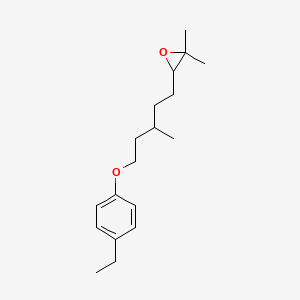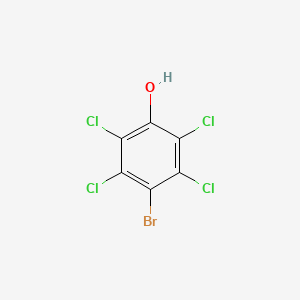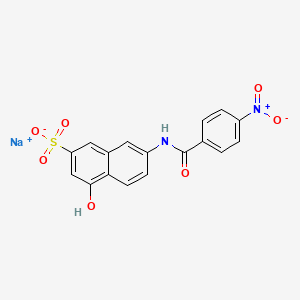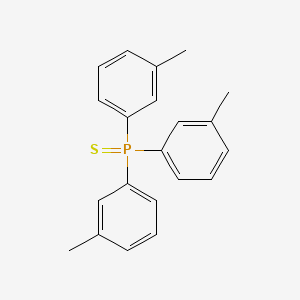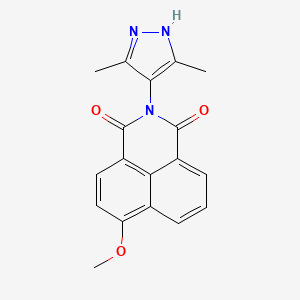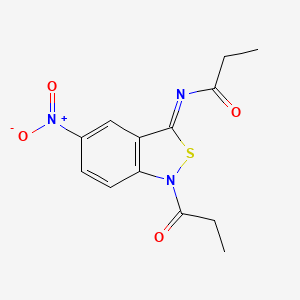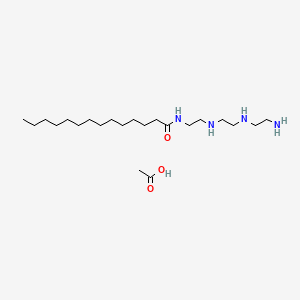
Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Ciano-4-(3,3-dimetilbiciclo[2.2.1]hept-2-il)-2-butenoato de etilo es un compuesto orgánico complejo caracterizado por su estructura bicíclica única.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Ciano-4-(3,3-dimetilbiciclo[2.2.1]hept-2-il)-2-butenoato de etilo típicamente involucra un proceso de varios pasos. Un método común incluye la reacción de una cetona bicíclica adecuada con cianoacetato de etilo en condiciones básicas. La reacción procede a través de una condensación de Knoevenagel, seguida de pasos de ciclación y esterificación. Las condiciones de reacción a menudo requieren el uso de una base fuerte como el etóxido de sodio y un solvente apropiado como el etanol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Ciano-4-(3,3-dimetilbiciclo[2.2.1]hept-2-il)-2-butenoato de etilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando catalizadores de hidrogenación como el paladio sobre carbono, lo que da como resultado la formación de derivados reducidos.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en el grupo ciano, utilizando reactivos como el metóxido de sodio o el amoníaco.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Metóxido de sodio en metanol.
Principales Productos Formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Derivados reducidos con dobles enlaces hidrogenados.
Sustitución: Derivados de amino, derivados de metoxilo.
Aplicaciones Científicas De Investigación
El 2-Ciano-4-(3,3-dimetilbiciclo[2.2.1]hept-2-il)-2-butenoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-Ciano-4-(3,3-dimetilbiciclo[2.2.1]hept-2-il)-2-butenoato de etilo involucra su interacción con objetivos moleculares específicos. La estructura bicíclica del compuesto le permite encajar en los sitios activos de las enzimas o en los bolsillos de unión de los receptores, potencialmente inhibiendo o modulando su actividad. Los grupos ciano y éster pueden participar en enlaces de hidrógeno e interacciones electrostáticas, lo que estabiliza aún más la unión del compuesto a sus objetivos.
Comparación Con Compuestos Similares
Compuestos Similares
2-Ciano-4-(3,3-dimetilbiciclo[2.2.1]hept-2-il)-2-butenoato de etilo: comparte similitudes con otros compuestos bicíclicos como los derivados del alcanfor y las moléculas basadas en norbornano.
Alcanfor: Una cetona bicíclica con aplicaciones en síntesis orgánica y química medicinal.
Norbornano: Un hidrocarburo bicíclico utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Unicidad
El 2-Ciano-4-(3,3-dimetilbiciclo[2.2.1]hept-2-il)-2-butenoato de etilo es único debido a su combinación de una estructura bicíclica con un grupo funcional ciano y éster. Esta combinación imparte una reactividad química distinta y una posible actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
79569-93-0 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enoate |
InChI |
InChI=1S/C16H23NO2/c1-4-19-15(18)12(10-17)6-8-14-11-5-7-13(9-11)16(14,2)3/h6,11,13-14H,4-5,7-9H2,1-3H3/b12-6+ |
Clave InChI |
FZWBEKGFRMVWMK-WUXMJOGZSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/CC1C2CCC(C2)C1(C)C)/C#N |
SMILES canónico |
CCOC(=O)C(=CCC1C2CCC(C2)C1(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


